![molecular formula C15H16BrNO2 B14454305 1-Benzyl-3-ethoxycarbonylpyridinium bromide CAS No. 72551-50-9](/img/structure/B14454305.png)
1-Benzyl-3-ethoxycarbonylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-ethoxycarbonylpyridinium bromide is a chemical compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.204 g/mol . It is a pyridinium salt, characterized by the presence of a benzyl group and an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring. This compound is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-ethoxycarbonylpyridinium bromide typically involves the reaction of pyridine derivatives with benzyl bromide and ethyl chloroformate. One common method includes the reductive alkylation of pyridinium salts. For instance, the reaction of 1-methyl-, 1-benzyl-, and 1-benzoyl-4-ethoxycarbonylpyridinium salts with zinc and benzyl bromide produces regioselectively the 4,4-disubstituted 1,4-dihydropyridines . The reaction conditions often involve catalytic hydrogenation to yield the desired product .
Analyse Chemischer Reaktionen
1-Benzyl-3-ethoxycarbonylpyridinium bromide undergoes various chemical reactions, including:
Reduction: The compound can be reduced catalytically to form piperidines.
Substitution: It reacts with zinc and benzyl bromide to produce mixtures of 2- and 4-benzyl-5-ethoxycarbonyl-1,2,3,4-tetrahydropyridines.
Oxidation: While specific oxidation reactions are less documented, pyridinium salts generally undergo oxidation under appropriate conditions.
Common reagents used in these reactions include zinc, benzyl bromide, and catalytic hydrogenation agents. The major products formed from these reactions are various substituted pyridines and piperidines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-ethoxycarbonylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-3-ethoxycarbonylpyridinium bromide is not well-documented. as a pyridinium salt, it likely interacts with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence various biochemical pathways, although specific pathways and targets remain to be elucidated .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-ethoxycarbonylpyridinium bromide can be compared with other pyridinium salts such as:
1-Benzyl-3-carbamoylpyridinium bromide: Similar in structure but with a carbamoyl group instead of an ethoxycarbonyl group.
1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide: Contains a hydroxyethyl group, offering different chemical properties.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications.
Eigenschaften
72551-50-9 | |
Molekularformel |
C15H16BrNO2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
ethyl 1-benzylpyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QLLUUMPWSMZAKX-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.